2-(4-Ethylpiperazin-1-yl)-5-nitroaniline
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Overview
Description
2-(4-Ethylpiperazin-1-yl)-5-nitroaniline is a chemical compound with significant applications in various scientific fields It is characterized by its molecular structure, which includes an ethyl group attached to a piperazine ring and a nitro group on an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylpiperazin-1-yl)-5-nitroaniline typically involves the following steps:
Nitration: Aniline is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group, forming 5-nitroaniline.
Piperazine Formation: Piperazine is synthesized through the reaction of ethylene dichloride with ammonia.
Substitution Reaction: The nitro group on 5-nitroaniline is substituted with the piperazine ring through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure the purity and yield of the product. The process involves continuous monitoring and optimization to achieve the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylpiperazin-1-yl)-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso compounds.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of different derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron and hydrogen gas are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and other oxidized forms.
Reduction Products: Amines and related derivatives.
Substitution Products: Various substituted piperazine and aniline derivatives.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)-5-nitroaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Ethylpiperazin-1-yl)-5-nitroaniline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the application and the specific molecular targets involved.
Comparison with Similar Compounds
2-(4-Ethylpiperazin-1-yl)-5-nitroaniline is compared with other similar compounds to highlight its uniqueness:
2-(4-Ethylpiperazin-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of an amine group.
2-(4-Ethylpiperazin-1-yl)ethylamine: Contains an ethylamine group instead of a nitro group.
2-(4-Ethylpiperazin-1-yl)propan-1-amine: Similar piperazine structure but with a propylamine group.
These compounds share the piperazine ring but differ in their functional groups, leading to different chemical properties and applications.
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Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-14-5-7-15(8-6-14)12-4-3-10(16(17)18)9-11(12)13/h3-4,9H,2,5-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPYKKVXBCPRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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